

crystal structure of 3-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(1H-pyrrol-1-yl)benzoic acid

Cat. No.: B475630

[Get Quote](#)

Technical Guide: 3-(1H-pyrrol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a summary of the available information on **3-(1H-pyrrol-1-yl)benzoic acid**. The document compiles known physicochemical properties, a probable synthetic route, and a discussion of the potential biological significance of this class of compounds. It is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Disclaimer: Detailed experimental data, including the single-crystal X-ray structure of **3-(1H-pyrrol-1-yl)benzoic acid**, are not readily available in the public domain as of the last update of this document. The information presented herein is aggregated from chemical databases, supplier specifications, and the broader scientific literature on related compounds.

Physicochemical Properties

The fundamental physicochemical properties of **3-(1H-pyrrol-1-yl)benzoic acid** are summarized in the table below. This data is compiled from various chemical suppliers and databases.

Property	Value	Source
Molecular Formula	C ₁₁ H ₉ NO ₂	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	187.2 g/mol	--INVALID-LINK--
CAS Number	61471-45-2	--INVALID-LINK--, --INVALID-LINK--
Physical Form	Solid	--INVALID-LINK--
Boiling Point	175-178 °C	--INVALID-LINK--
Purity	≥97% (typical)	--INVALID-LINK--
IUPAC Name	3-(1H-pyrrol-1-yl)benzoic acid	--INVALID-LINK--
InChI Key	PODFNQCZFHLJPH-UHFFFAOYSA-N	--INVALID-LINK--


Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **3-(1H-pyrrol-1-yl)benzoic acid** is not available in the reviewed literature, the Paal-Knorr pyrrole synthesis is a well-established and versatile method for the preparation of pyrroles from 1,4-dicarbonyl compounds.^{[1][2][3][4][5]}

Proposed Synthetic Route: Paal-Knorr Synthesis

The synthesis of **3-(1H-pyrrol-1-yl)benzoic acid** can be envisioned through the condensation of a suitable 1,4-dicarbonyl precursor with 3-aminobenzoic acid.

Reaction Scheme:

Succinaldehyde
(or derivative)[Click to download full resolution via product page](#)

A generalized workflow for the Paal-Knorr synthesis of **3-(1H-pyrrol-1-yl)benzoic acid**.

General Experimental Protocol

The following is a generalized protocol for the Paal-Knorr synthesis of a pyrrole derivative. Optimization of reaction conditions, including solvent, temperature, and catalyst, would be necessary for the specific synthesis of **3-(1H-pyrrol-1-yl)benzoic acid**.

- Reaction Setup: A 1,4-dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran as a precursor to succinaldehyde) and 3-aminobenzoic acid are dissolved in a suitable solvent, such as ethanol or acetic acid.
- Catalysis: A catalytic amount of a weak acid (e.g., acetic acid) is added to the reaction mixture.^[2]
- Reaction Conditions: The mixture is heated to reflux for a period of time, typically several hours, until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of sodium bicarbonate and brine.

- Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product is purified by column chromatography on silica gel or by recrystallization.

Characterization

Due to the lack of published experimental data, the following are predicted characterization methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to confirm the structure of the compound. The ^1H NMR spectrum is expected to show signals corresponding to the protons of the pyrrole and benzoic acid rings.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the pyrrole ring, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid.
- Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Biological and Medicinal Context

While specific biological activity or signaling pathway involvement for **3-(1H-pyrrol-1-yl)benzoic acid** has not been reported, the pyrrole and benzoic acid moieties are present in a wide range of biologically active molecules.^{[6][7][8]}

Significance of the Pyrrole Moiety

The pyrrole ring is a key structural component in many natural products and pharmaceuticals. ^{[6][7][8]} Pyrrole derivatives have been reported to exhibit a broad spectrum of biological activities, including:

- Anticancer
- Anti-inflammatory
- Antimicrobial

- Antiviral

The diverse biological activities of pyrrole-containing compounds make them attractive scaffolds for drug discovery.[9]

Significance of the Benzoic Acid Moiety

Benzoic acid and its derivatives are also important in medicinal chemistry and are known to possess various biological properties. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological targets.

Potential for Drug Development

The combination of the pyrrole and benzoic acid moieties in **3-(1H-pyrrol-1-yl)benzoic acid** suggests that it could be a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is needed to explore the biological activities of this compound and its derivatives. For instance, analogs of aminobenzoic acid have been investigated for a variety of therapeutic applications.[10]

Conclusion

3-(1H-pyrrol-1-yl)benzoic acid is a readily accessible compound through established synthetic methodologies like the Paal-Knorr synthesis. While its specific biological functions and crystal structure remain to be elucidated, its constituent chemical motifs are of significant interest in medicinal chemistry. This guide provides a starting point for researchers interested in exploring the potential of this and related compounds in drug discovery and development. Further experimental investigation is warranted to fully characterize its properties and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 7. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [crystal structure of 3-(1H-pyrrol-1-yl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b475630#crystal-structure-of-3-1h-pyrrol-1-yl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com